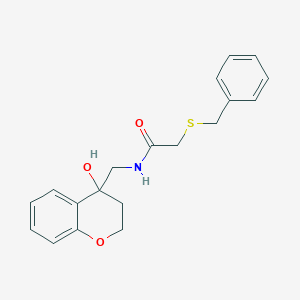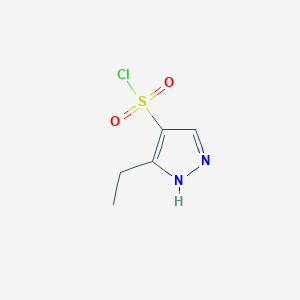
8-Hydrazino-1,3-dimethyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydrazino-1,3-dimethyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione, commonly known as MRS2179, is a purinergic receptor antagonist. It is widely used in scientific research to study the physiological and biochemical effects of purinergic receptors.
作用機序
MRS2179 selectively blocks the P2Y1 receptor by binding to its allosteric site. The P2Y1 receptor is a G protein-coupled receptor that is activated by adenosine triphosphate (ATP) and adenosine diphosphate (ADP). Activation of the P2Y1 receptor leads to the mobilization of intracellular calcium and activation of phospholipase C. By blocking the P2Y1 receptor, MRS2179 inhibits these downstream signaling pathways.
Biochemical and Physiological Effects:
MRS2179 has been shown to have a wide range of biochemical and physiological effects. In platelets, MRS2179 inhibits ADP-induced platelet aggregation and secretion of granules. In the central nervous system, MRS2179 has been shown to modulate neurotransmission and synaptic plasticity. In the immune system, MRS2179 has been shown to inhibit the migration of immune cells and the release of cytokines.
実験室実験の利点と制限
MRS2179 is a potent and selective antagonist of the P2Y1 receptor, which makes it a valuable tool for studying the role of purinergic receptors in various physiological processes. However, MRS2179 has some limitations for lab experiments. It has a relatively short half-life, which makes it difficult to use in long-term experiments. It also has poor solubility in aqueous solutions, which can limit its use in certain experimental conditions.
将来の方向性
There are several future directions for research on MRS2179. One direction is to study the role of P2Y1 receptors in various diseases, such as cardiovascular disease, neurodegenerative disease, and cancer. Another direction is to develop more potent and selective P2Y1 receptor antagonists that can be used in long-term experiments. Finally, there is a need to develop better methods for delivering MRS2179 to target tissues, such as the brain, to study its effects in vivo.
Conclusion:
In conclusion, MRS2179 is a valuable tool for studying the role of purinergic receptors in various physiological processes. It has a wide range of biochemical and physiological effects and has been used in numerous scientific studies. However, it also has some limitations for lab experiments, and there is a need for further research to develop more potent and selective P2Y1 receptor antagonists.
合成法
MRS2179 can be synthesized by reacting 8-bromo-1,3-dimethylxanthine with 2-naphthylmethylamine and hydrazine hydrate. The reaction is carried out in a mixture of acetic acid and ethanol, and the product is obtained by recrystallization from ethanol.
科学的研究の応用
MRS2179 is a potent and selective antagonist of the P2Y1 receptor, which is a subtype of purinergic receptors. Purinergic receptors are involved in a wide range of physiological processes, including neurotransmission, platelet aggregation, and immune response. MRS2179 is widely used in scientific research to study the role of purinergic receptors in these processes.
特性
IUPAC Name |
8-hydrazinyl-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2/c1-22-15-14(16(25)23(2)18(22)26)24(17(20-15)21-19)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,10,19H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFXAYLPHRBXET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclopentane-1-carboxylic acid](/img/structure/B2490247.png)
![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2490248.png)
![N-[cyano(2,3-dimethoxyphenyl)methyl]isoquinoline-1-carboxamide](/img/structure/B2490249.png)

![N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2490257.png)

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2490260.png)

![N-(4-acetylphenyl)-2-{[6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2490262.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2490264.png)

![N-(4-bromo-3-methylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2490266.png)
![N,N-diethyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine](/img/structure/B2490269.png)